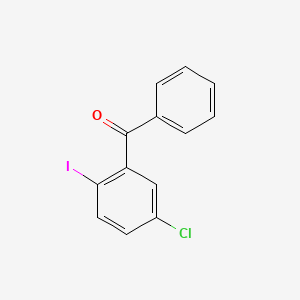

5-Chloro-2-iodobenzophenone

説明

5-Chloro-2-iodobenzophenone (CAS RN: 181765-85-5) is a halogenated benzophenone derivative featuring chloro and iodo substituents on its aromatic rings. It is synthesized via a one-pot iodination process starting from 2-amino-5-chlorobenzophenone, yielding a yellow solid with a melting point of 72–74 °C (lit. 80–82 °C) and a molecular ion peak at m/z 342 (M⁺) in mass spectrometry . Key spectral data include:

- ¹H NMR (CDCl₃): δ 7.18 (dd, J = 8.4, 2.5 Hz), 7.28 (d, J = 2.5 Hz), aromatic protons between δ 7.46–7.84.

- ¹³C NMR (CDCl₃): Distinct carbonyl signal at δ 195.9 (C=O), with iodinated carbon at δ 89.4 .

This compound is valued in organic synthesis for its reactivity in cross-coupling reactions due to the iodine atom, which serves as a leaving group in metal-catalyzed transformations.

特性

CAS番号 |

76049-48-4 |

|---|---|

分子式 |

C13H8ClIO |

分子量 |

342.56 g/mol |

IUPAC名 |

(5-chloro-2-iodophenyl)-phenylmethanone |

InChI |

InChI=1S/C13H8ClIO/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h1-8H |

InChIキー |

AQDOLAWKRIYYAT-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)I |

製品の起源 |

United States |

類似化合物との比較

2-Chloro-4′-fluoro-5-iodobenzophenone (CAS RN: 915095-86-2)

- Structural Differences : Features a fluorine atom at the 4′-position of the second aromatic ring instead of a hydrogen.

- Impact on Properties: The electron-withdrawing fluorine increases electrophilicity at the carbonyl group compared to 5-chloro-2-iodobenzophenone. The fluorine substituent may enhance thermal stability and alter solubility in polar solvents .

5-Chloro-2-hydroxybenzophenone (CAS RN: 85-19-8)

- Structural Differences : Replaces the iodine atom with a hydroxyl group.

- Impact on Properties: The hydroxyl group enables hydrogen bonding, increasing solubility in polar solvents like ethanol or water. Reduced steric bulk compared to the iodo analogue facilitates electrophilic substitution reactions at the ortho position .

2-Amino-5-nitro-2'-chlorobenzophenone (CAS RN: 2011-66-)

- Structural Differences: Contains amino and nitro groups at the 2- and 5-positions, respectively.

- Impact on Properties: The nitro group strongly deactivates the aromatic ring, reducing reactivity toward electrophiles. The amino group provides a site for further functionalization (e.g., acylation or diazotization) .

5-Chloro-2-methylaminobenzophenone (CAS RN: 1022-13-5)

- Structural Differences: Substitutes iodine with a methylamino group.

- Impact on Properties: The methylamino group introduces basicity, enabling salt formation with acids. Enhanced electron-donating capacity compared to iodine may shift UV-Vis absorption maxima .

5-Chloro-2-hydroxy-3-iodobenzaldehyde (CAS RN: 215124-03-1)

- Structural Differences: Replaces the benzophenone carbonyl with an aldehyde and adds a hydroxyl group.

- Impact on Properties :

Tabulated Comparison of Key Properties

Notes on Discrepancies and Limitations

- Limited data on solubility and stability for analogues like 2-chloro-4′-fluoro-5-iodobenzophenone highlight the need for further characterization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。